molecular formula C6H5BrF3N3 B1375698 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine CAS No. 1374652-48-8

1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine

Cat. No. B1375698
CAS RN: 1374652-48-8
M. Wt: 256.02 g/mol
InChI Key: XCIFBROMZAGYAN-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine is a chemical compound with the CAS Number: 1374652-48-8 . Its IUPAC name is 5-bromo-2-hydrazino-3-(trifluoromethyl)pyridine . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5BrF3N3/c7-3-1-4(6(8,9)10)5(13-11)12-2-3/h1-2H,11H2,(H,12,13) and the InChI key is XCIFBROMZAGYAN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 256.02 . It is recommended to be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .

Scientific Research Applications

Antimicrobial Activity

1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine derivatives have been explored for their antimicrobial properties. For example, the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, a compound related to this compound, demonstrated good to moderate antimicrobial activity in various compounds (Bayrak et al., 2009).

Synthesis of Novel Compounds

Various novel compounds have been synthesized using this compound or similar structures. For instance, a study explored the formation and dehydration of 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazoles, which are closely related to the compound of interest (Singh et al., 1999).

Potential Anticancer Agent

A novel hydrazone compound closely related to this compound was synthesized and evaluated as a potential anticancer agent. This study found that the synthesized compound exhibited high scavenging activity and showed a potent cytotoxic effect against human breast and colon cancer cell lines (Noma et al., 2020).

Structural Characterization

The compound has also been used in studies focusing on the structural characterization of new chemical entities. For instance, the reaction of 2-hydroxyethylhydrazine with a trifluoromethyl-β-diketone, structurally related to this compound, led to the identification and characterization of new intermediates (Montoya et al., 2007).

Application as Disperse Dyes

A derivative of this compound was synthesized and applied as disperse dyes, demonstrating its utility in the field of textile chemistry (Ho, 2005).

Transition Metal Complexes

The compound has been utilized in the synthesis of transition metal complexes. A study involving the synthesis of mononuclear complexes using a ligand structurally similar to this compound highlights its potential in coordination chemistry (Diop et al., 2019).

Safety and Hazards

The compound is considered hazardous. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302-H315-H320-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Biochemical Analysis

Biochemical Properties

1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in biochemical pathways. For instance, it has been observed to interact with hydrazine derivatives, affecting their activity and stability . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the overall biochemical properties of the compound.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in alterations in cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions often involve the formation of covalent bonds with target enzymes, leading to their inhibition or activation . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxicity may occur . High doses of the compound have been associated with adverse effects such as organ toxicity and metabolic disturbances.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . These interactions can lead to changes in the production and utilization of metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported through specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, the compound can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization signals ensure that the compound reaches its intended site of action, where it can interact with target biomolecules and exert its effects. The subcellular localization of the compound can also influence its stability and activity, affecting its overall efficacy.

properties

IUPAC Name

[5-bromo-3-(trifluoromethyl)pyridin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF3N3/c7-3-1-4(6(8,9)10)5(13-11)12-2-3/h1-2H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIFBROMZAGYAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856546
Record name 5-Bromo-2-hydrazinyl-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1374652-48-8
Record name 5-Bromo-2-hydrazinyl-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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